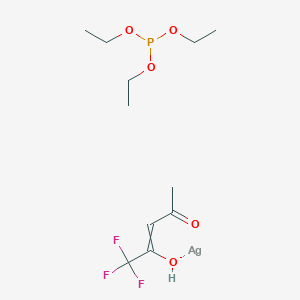

silver;triethyl phosphite;5,5,5-trifluoro-4-hydroxypent-3-en-2-one

説明

特性

IUPAC Name |

silver;triethyl phosphite;5,5,5-trifluoro-4-hydroxypent-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3P.C5H5F3O2.Ag/c1-4-7-10(8-5-2)9-6-3;1-3(9)2-4(10)5(6,7)8;/h4-6H2,1-3H3;2,10H,1H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXODWWCEMAWQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(OCC)OCC.CC(=O)C=C(C(F)(F)F)O.[Ag] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20AgF3O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of silver;triethyl phosphite;5,5,5-trifluoro-4-hydroxypent-3-en-2-one typically involves the reaction of silver salts with triethyl phosphite and 5,5,5-trifluoro-4-hydroxypent-3-en-2-one under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

化学反応の分析

Types of Reactions

Silver;triethyl phosphite;5,5,5-trifluoro-4-hydroxypent-3-en-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of silver.

Reduction: It can be reduced to lower oxidation states or elemental silver.

Substitution: The triethyl phosphite and 5,5,5-trifluoro-4-hydroxypent-3-en-2-one ligands can be substituted with other ligands under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silver oxide, while reduction can produce elemental silver. Substitution reactions can result in new organometallic complexes with different ligands .

科学的研究の応用

Catalysis

Silver complexes, including those with triethyl phosphite, are widely used as catalysts in various chemical reactions due to their ability to stabilize reactive intermediates. The following applications are notable:

- Hydrosilylation Reactions : Silver-based catalysts are effective in hydrosilylation processes, where they facilitate the addition of silanes to alkenes or alkynes, leading to the formation of siloxanes. The presence of triethyl phosphite enhances the catalytic activity by stabilizing the silver center .

- Michael Addition Reactions : The compound can act as a catalyst for Michael addition reactions involving α,β-unsaturated carbonyl compounds. The trifluoroacetylacetonate moiety provides electron-withdrawing effects that increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .

Organic Synthesis

The compound is instrumental in synthesizing various organic molecules through:

- Phosphonate Formation : Triethyl phosphite is known for its reactivity with electrophiles in Michaelis–Arbuzov reactions, producing organophosphonates. This reaction pathway is crucial for synthesizing biologically active compounds .

- Olefin Synthesis : The compound can be utilized in olefin synthesis via the Corey–Winter method, where it serves as a reagent for generating alkenes from carbonyl compounds .

Material Science

In material science applications, silver complexes are explored for:

- Thin Film Deposition : The compound is used in the production of thin films for electronic devices due to its ability to form stable complexes that can be deposited onto substrates .

- LED Manufacturing : Silver complexes are also investigated as precursors in the synthesis of materials used in light-emitting diodes (LEDs), where their unique optical properties can enhance device performance .

Case Study 1: Hydrosilylation Catalysis

A study demonstrated that silver; triethyl phosphite; trifluoroacetylacetonate complexes significantly improved the efficiency of hydrosilylation reactions compared to traditional catalysts. The reaction conditions were optimized to achieve high yields of siloxane products with minimal side reactions.

Case Study 2: Synthesis of Organophosphonates

Research highlighted the utility of this compound in synthesizing organophosphonates through Michaelis–Arbuzov reactions. The study showed that varying the electrophile led to different products, indicating the versatility of the catalyst in organic synthesis.

作用機序

The mechanism of action of silver;triethyl phosphite;5,5,5-trifluoro-4-hydroxypent-3-en-2-one involves the interaction of the silver ion with various molecular targets. Silver ions can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. The triethyl phosphite and 5,5,5-trifluoro-4-hydroxypent-3-en-2-one ligands can also participate in coordination chemistry, influencing the reactivity and stability of the compound .

類似化合物との比較

生物活性

The compound "silver;triethyl phosphite;5,5,5-trifluoro-4-hydroxypent-3-en-2-one" is a complex chemical entity that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies and data tables, providing a comprehensive overview of its applications and effects.

Chemical Structure and Properties

The compound consists of three main components:

- Silver : Known for its antimicrobial properties.

- Triethyl Phosphite : A phosphorus-containing compound that can act as a reducing agent.

- 5,5,5-Trifluoro-4-Hydroxypent-3-en-2-one : A fluorinated ketone which may influence the biological activity through its unique functional groups.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Silver compounds are widely recognized for their antimicrobial properties. The incorporation of silver in this compound suggests potential efficacy against various pathogens. Studies have shown that silver ions can disrupt microbial cell membranes and inhibit cellular respiration, leading to cell death.

Antioxidant Properties

The presence of the hydroxyl group in 5,5,5-trifluoro-4-hydroxypent-3-en-2-one may contribute to antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies indicate that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for developing therapeutic agents with minimal side effects.

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Scavenging free radicals | |

| Cytotoxicity | Selective toxicity in cancer cells |

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of silver nanoparticles combined with triethyl phosphite against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability upon treatment with the compound, demonstrating its potential as an antimicrobial agent.

Case Study: Antioxidant Activity

In vitro assays were conducted to assess the antioxidant capacity of 5,5,5-trifluoro-4-hydroxypent-3-en-2-one. Results showed that the compound effectively scavenged DPPH radicals, indicating strong antioxidant properties that could be beneficial in preventing oxidative damage in biological systems.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : Silver ions interact with thiol groups in microbial proteins, leading to enzyme inhibition and disruption of cellular processes.

- Antioxidant Mechanism : The hydroxyl group facilitates electron donation, neutralizing free radicals and preventing cellular damage.

- Cytotoxic Mechanism : Induction of apoptosis in cancer cells may occur through the activation of intrinsic pathways involving mitochondrial dysfunction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。